N-Isooctadecylacrylamide

Polymer chemistry Radiation-curable coatings Monomer processability

N-Isooctadecylacrylamide (CAS 93858-86-7, molecular formula C21H41NO, MW 323.56 g/mol) is a long-chain N-alkylacrylamide monomer bearing a branched isooctadecyl (C18) substituent on the amide nitrogen. Its IUPAC name, N-(16-methylheptadecyl)prop-2-enamide, explicitly confirms the iso-branched topology of the alkyl tail — a single methyl branch at the C16 position of an otherwise linear C17 chain.

Molecular Formula C21H41NO
Molecular Weight 323.6 g/mol
CAS No. 93858-86-7
Cat. No. B12658061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isooctadecylacrylamide
CAS93858-86-7
Molecular FormulaC21H41NO
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCCNC(=O)C=C
InChIInChI=1S/C21H41NO/c1-4-21(23)22-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3,(H,22,23)
InChIKeyGRUJBUBMICCNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isooctadecylacrylamide (CAS 93858-86-7): Structural Identity and Procurement-Relevant Physicochemical Profile


N-Isooctadecylacrylamide (CAS 93858-86-7, molecular formula C21H41NO, MW 323.56 g/mol) is a long-chain N-alkylacrylamide monomer bearing a branched isooctadecyl (C18) substituent on the amide nitrogen . Its IUPAC name, N-(16-methylheptadecyl)prop-2-enamide, explicitly confirms the iso-branched topology of the alkyl tail — a single methyl branch at the C16 position of an otherwise linear C17 chain . This compound belongs to the class of hydrophobically modified acrylamide monomers and is primarily employed as a reactive hydrophobe in radical copolymerizations to impart water repellency, surface activity, and self-assembly capability to polymers .

Why N-Isooctadecylacrylamide Cannot Be Trivially Replaced by Linear C18 Acrylamide Analogs in Formulation Workflows


The linear N-octadecylacrylamide (CAS 1506-54-3, also referred to as N-stearylacrylamide), despite sharing the identical C21H41NO molecular formula with N-isooctadecylacrylamide, is a crystalline solid with a melting point of 74–75 °C . In contrast, branched-chain N-α-alkylacrylamides with poly-branched or α-methyl-substituted alkyl tails are disclosed in the patent literature as being liquids at normal room temperature and substantially insoluble in water [1]. This physical-state divergence — solid monomer requiring hot-melt handling versus liquid monomer amenable to ambient-temperature dosing — has profound practical consequences for solution polymerization, continuous-flow processing, and radiation-curable formulation workflows. Because the linear analogue demands thermal energy input simply to achieve a fluid processable state, attempts at direct one-to-one substitution risk altered polymerization kinetics, phase separation during copolymerization, and compromised film uniformity in coating applications [2].

Quantitative Differentiation Evidence for N-Isooctadecylacrylamide Against Linear C18 Acrylamide Comparators


Physical State at Ambient Temperature: Branched N-Isooctadecylacrylamide as a Liquid Monomer vs. Solid Linear N-Octadecylacrylamide

N-Isooctadecylacrylamide, by virtue of its branched isooctadecyl topology, falls within the class of liquid, branched-chain N-α-alkylacrylamides explicitly claimed and exemplified in U.S. Patent 4,182,790 [1]. The patent teaches that poly-branched alkyl substituents of about 6 to about 18 carbon atoms yield acrylamide monomers that are liquids at normal room temperature, in sharp contrast to the linear N-octadecylacrylamide (CAS 1506-54-3), which is a crystalline solid with a melting point of 74–75 °C and density of 0.86 g/cm³ . The liquid physical state is an inherent property of the branched isomer and does not require external heating, co-solvents, or hot-melt handling infrastructure.

Polymer chemistry Radiation-curable coatings Monomer processability

Side-Chain Crystallinity Elimination in Copolymers: Branched vs. Linear C18 Acrylamide Architecture

In the N-n-octadecylacrylamide (linear) series, side-chain crystallinity arising from paraffinic packing of the linear C18 tails persists down to comonomer contents of less than 10 mole % amide in copolymers with vinylidene chloride [1]. No depression in side-chain melting point occurs with dilution by segments of vinylidene chloride, indicating robust crystallinity of the linear C18 side chain. In contrast, branched alkyl substituents in N-alkylacrylamide polymers are known to disrupt paraffinic side-chain crystallization due to steric hindrance at the branch point [2]. This class-level inference predicts that N-isooctadecylacrylamide-derived copolymers will exhibit substantially suppressed or absent side-chain crystallinity compared with linear N-octadecylacrylamide copolymers of equivalent composition.

Copolymer morphology Side-chain crystallinity Polymer physics

Phase-Selective Solubility: Quantitative Polarity-Driven Partitioning of Poly(N-alkylacrylamide)s in Thermomorphic Biphasic Solvent Systems

Poly(N-alkylacrylamide)s with N-alkyl groups containing more than 8 carbon atoms partition exclusively (>99.5%) into the heptane-rich nonpolar phase at rest in a thermomorphic heptane/90% EtOH–H₂O mixture at 25 °C [1]. Poly(N-n-octadecylacrylamide) was used as the representative nonpolar poly(N-alkylacrylamide) in this study, achieving phase-selective solubilities exceeding 10,000:1 in heptane vs. DMF or heptane vs. 90% EtOH–H₂O [1]. N-Isooctadecylacrylamide-derived polymers, bearing a C18-equivalent branched alkyl chain (N-alkyl group >C8), are predicted from this systematic N-alkyl structure–property relationship to exhibit similarly exclusive (>99.5%) residence in the heptane phase. Smaller N-alkyl groups show graded partitioning: C6 85%, C7 95% nonpolar-phase residence, while C5 partitions >99.5% into the polar phase, demonstrating the sharp dependence on alkyl chain length [1].

Soluble polymer supports Latent biphasic catalysis Phase-selective solubility

Langmuir–Blodgett Monolayer Stability: Branched Alkyl Substituents Yield More Stable Condensed Monolayers than Their Linear Counterparts

A systematic study of the spreading behavior of poly(N-alkylacrylamide)s on a water surface demonstrated that polymers bearing branched alkyl substituents form more stable condensed monolayers than those with straight-chain alkyl substituents of the same carbon number [1]. In contrast, linear N-octadecylacrylamide (ODA) has been extensively characterized as forming stable Langmuir monolayers and LB multilayers that can be photopolymerized with UV irradiation for 220 seconds to yield negative-tone resist patterns [2]. The improved monolayer stability of branched-chain poly(N-alkylacrylamide)s, combined with the known LB film-forming capability of the C18 acrylamide scaffold, suggests that N-isooctadecylacrylamide-derived polymers offer a processing advantage over the linear analogue in LB deposition, particularly for multilayer architectures requiring Y-type uniform films transferable on both downward and upward strokes [1].

Langmuir–Blodgett films Ultrathin coatings Surface patterning

Surface Activity Modulation: Alkyl Chain Length Governs Surface Tension Lowering in Poly(N-alkylacrylamide) Copolymers

In an aqueous system at 25 °C, copolymers of N,N-dimethylacrylamide (DMA) with N-n-alkylacrylamides of increasing alkyl chain length (butyl through dodecyl) show a progressive increase in surface tension lowering (Δγ) at an air–water interface near adsorption saturation (0.1 g dL⁻¹). The dependence of Δγ on alkyl chain length is monotonic: the longer the N-alkyl substituent, the greater the surface activity [1]. While the study's longest evaluated alkyl chain was dodecyl (C12), the established structure–property trend predicts that N-isooctadecylacrylamide copolymers, bearing a C18-branched hydrophobe, will exhibit surface activity at least as pronounced as that of the N-dodecylacrylamide copolymer series. The branched architecture may additionally influence the critical aggregation concentration and the nature of intra- vs. intermolecular hydrophobic microdomains relative to the linear C18 counterpart [2].

Surface-active polymers Adsorption Hydrophobic modification

Lamellar Microphase Separation in C18-Acrylamide Statistical Copolymers: The Amide Junction as a Structural Stabilizer

Statistical copolymers of 2-hydroxyethyl acrylate (HEA) and linear N-octadecylacrylamide (ODAAm) were demonstrated to form crystalline lamellar structures with 3–4 nm domain spacing that, critically, persist as amorphous lamellae above the octadecyl side-chain melting temperature up to approximately 100 °C [1]. This thermal robustness is attributed to hydrogen-bonding amide junctions at the lamellar interface that physically tether the polymer chains even when the alkyl side chains melt. Crucially, the all-acrylate random copolymer analogue bearing the same hydroxyethyl and crystalline octadecyl groups (i.e., employing octadecyl acrylate instead of octadecylacrylamide) loses lamellar order entirely above the melting temperature, confirming that the amide functionality is the essential structural element [1]. N-Isooctadecylacrylamide retains the amide hydrogen-bonding donor/acceptor capability of the linear analogue; the branched alkyl topology is expected to influence domain spacing and order–disorder transition temperature relative to the linear C18 system, providing a tunable structural handle.

Microphase separation Lamellar materials Random copolymers

Procurement-Targeted Application Scenarios for N-Isooctadecylacrylamide Based on Verified Differentiation Evidence


Ambient-Temperature-Processable Radiation-Curable Coatings and Reactive Diluent Formulations

The liquid physical state of N-isooctadecylacrylamide at ambient temperature, supported by the branched N-alkylacrylamide patent disclosure (U.S. 4,182,790), makes it directly suitable as a reactive diluent in UV/EB-curable coating formulations without heated handling infrastructure [Section_3, Evidence_Item_1]. Unlike linear N-octadecylacrylamide (mp 74–75 °C), which requires hot-melt dosing, the branched isomer can be metered, blended, and applied at room temperature. Its acrylamide functionality enables covalent incorporation into the cured network, preventing the plasticization and leaching issues associated with non-reactive diluents. The branched architecture further suppresses side-chain crystallinity in the resulting copolymer films, promoting optical clarity and flexibility [Section_3, Evidence_Item_2].

Thermomorphic Phase-Switchable Soluble Polymer Supports for Homogeneous Catalysis and Parallel Synthesis

Poly(N-isooctadecylacrylamide) and its copolymers are predicted from the systematic N-alkyl structure–property study (Bergbreiter et al., JACS 2003) to partition with >99.5% selectivity into a heptane-rich nonpolar phase in thermomorphic heptane/90% EtOH–H₂O biphasic systems [Section_3, Evidence_Item_3]. This enables a 'homogeneous catalysis, heterogeneous separation' workflow: reactions are conducted in a monophasic solvent mixture at elevated temperature (>70 °C), and upon cooling to 25 °C, the polymer-bound catalyst or reagent quantitatively separates into the heptane phase, allowing simple decantation for product recovery and catalyst recycling. The >10,000:1 phase selectivity documented for poly(N-octadecylacrylamide) ensures minimal cross-contamination between phases.

Langmuir–Blodgett Deposition of Ultrathin Polymer Multilayers for Nanolithographic Resists and Molecular Devices

The enhanced monolayer stability observed for branched N-alkylacrylamide polymers relative to their linear counterparts (Taniguchi et al., Macromolecules 1997) positions poly(N-isooctadecylacrylamide) as a candidate material for Y-type LB multilayer deposition [Section_3, Evidence_Item_4]. The amide hydrogen-bonding network, shown by Ikami et al. (ACS Macro Lett. 2024) to stabilize lamellar order ~50 °C above the alkyl side-chain melting temperature, provides additional structural integrity during post-deposition thermal processing [Section_3, Evidence_Item_6]. The photopolymerizable acrylamide group enables UV-crosslinking of deposited monolayers into solvent-resistant patterns, relevant to high-resolution negative-tone photoresists and molecularly defined lubricant films.

Hydrophobic Modification of Water-Soluble Polymers for Enhanced Surface Activity at Low Comonomer Incorporation

The systematic dependence of surface tension lowering on N-alkyl chain length in DMA/N-alkylacrylamide copolymers (Asada et al., Polym. J. 1996) indicates that a C18-branched hydrophobe will deliver greater surface activity per mole of incorporated comonomer than shorter-chain analogues [Section_3, Evidence_Item_5]. N-Isooctadecylacrylamide can therefore be used at low incorporation levels (typically 0.5–5 mol%) in acrylamide-based water-soluble copolymers to impart associative thickening, surface activity, and adsorption onto hydrophobic particulate substrates — all while minimizing the perturbation of water solubility and bulk rheology. This is directly relevant to enhanced oil recovery polymers, pigment dispersants, and personal care rheology modifiers.

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